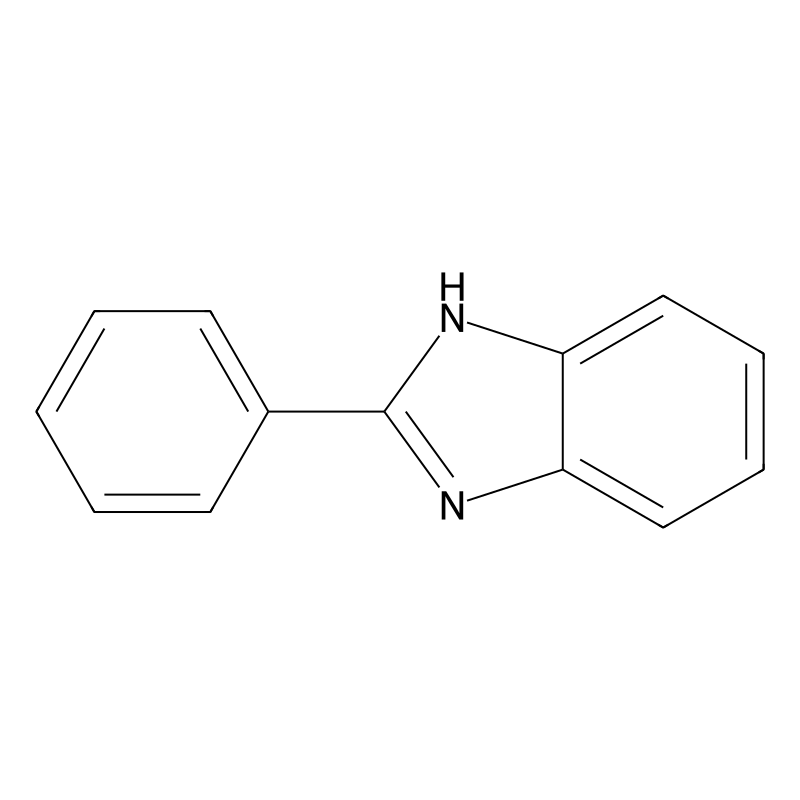

2-Phenylbenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- 2-Phenylbenzimidazole is used as a pharmaceutical intermediate .

- It’s a key component in many pharmaceutical properties such as antiviral, antitumor, antihistaminic, antimicrobial, antihelminthic, anticancer, antifungal, antibacterial, analgesic, anti-convulsant, and anti-ulcer activity .

- The synthesis of these benzimidazoles was reported in many methods by the reaction between o-phenylenediamine with formic acid, aromatic aldehydes and N-benzylbezene-1,2-diamine in presence of oxidant tert-butyl hydroperoxide (TBHP) .

- Benzimidazole and 2-Phenyl substituted benzimidazoles are important heterocyclic compounds in organic chemistry with two nitrogen atoms in a five-membered ring fused with an aromatic moiety having different nature in spectral and biological properties .

- The spectral analysis of these molecules mainly such as UV-visible, fluorescence in solvents will be included in this chapter and discussed about the absorption, fluorescence maximum, conjugation, transition .

- Further the optimized structure of these molecules will be given using Gaussian 09 W (DFT 6-31G method). And also will be discussed about structural parameters, highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy energy values, natural bond orbital (NBO), molecular electrostatic potential map (ESP) .

- Some benzimidazole molecules are used as corrosion inhibitors for metals and alloy surfaces in industrial field .

- Polybenzimidazole (PBI) derivatives: solid electrolyte for fuel cells, fibers, thin coatings, protective coatings for aerospace applications, or for the removal of uranium, thorium, and palladium from aqueous medium are intensively studied in recent years .

Pharmaceutical Applications

Spectral and Theoretical Studies

Industrial Applications

- 2-Phenylbenzimidazole derivatives have been synthesized and studied for their potential as anticancer agents .

- The structure of these compounds was identified by FTIR, NMR and HRMS .

- The SAR analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines showed that the presence of methyl group at 5 (6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .

- 2-Phenyl substituted Benzimidazole derivatives have been designed, synthesized, and evaluated for their antiproliferative and antimicrobial activities .

- The antiproliferative activity of benzimidazole compounds was tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .

- All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines .

- In the second part of the study, all compounds were tested to demonstrate their antimicrobial properties .

Anticancer Agents

Antiproliferative and Antimicrobial Activities

Industrial Applications

- 2-Substituted benzimidazole derivatives have diverse anticancer activities .

- The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

- This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

- As a new class of porous crystalline materials, metal–organic frameworks (MOFs) have been used for a variety of applications .

- 2-Phenylbenzimidazole can be used in the synthesis of these MOFs .

Targeted Cancer Therapy

Metal–Organic Frameworks (MOFs)

Chemical Separation

2-Phenylbenzimidazole is an organic compound with the molecular formula . It features a benzimidazole core substituted with a phenyl group at the 2-position. This compound is notable for its diverse applications in various fields, including pharmaceuticals and materials science. It has been studied for its potential biological activities, particularly as a photosensitizer and in the development of UV filters.

Due to its role as a pharmaceutical intermediate, the specific mechanism of action of 2-Phenylbenzimidazole itself is not well documented. However, the final pharmaceuticals derived from it may possess various mechanisms depending on their intended use. Some benzimidazole derivatives exhibit antifungal, antiparasitic, or anthelmintic properties [].

2-Phenylbenzimidazole is classified as toxic to aquatic life []. Always handle and dispose of it according to recommended safety protocols. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on specific hazards, handling procedures, and personal protective equipment requirements.

The synthesis of 2-phenylbenzimidazole typically involves the reaction of o-phenylenediamine with benzaldehyde. A common method includes:

- Formation of 2-Phenylbenzimidazole:

- Reactants: o-Phenylenediamine and benzaldehyde.

- Conditions: The reaction is carried out in water at elevated temperatures (80-90 °C) in the presence of sodium bisulfite.

- Yield: This method can achieve yields up to 96.3% under optimized conditions, emphasizing its efficiency and alignment with green chemistry principles .

Other methods may involve different reactants or catalysts, such as palladium-catalyzed reactions or oxidative functionalization techniques, which can also yield various substituted derivatives of benzimidazole .

2-Phenylbenzimidazole exhibits significant biological activities, particularly in the realm of photobiology. Research indicates that it acts as an efficient photosensitizer for DNA damage, particularly guanine-specific damage, which has implications for understanding its role in photoprotection and potential applications in sunscreens . Its derivatives also show promise in medicinal chemistry, with studies highlighting their anticancer properties and ability to inhibit certain enzymes.

Several synthesis methods for 2-phenylbenzimidazole have been developed:

- Conventional Synthesis:

- Involves heating o-phenylenediamine with benzaldehyde in an organic solvent, often requiring longer reaction times and higher temperatures.

- Green Chemistry Approach:

- Catalytic Methods:

- Oxidative Methods:

The applications of 2-phenylbenzimidazole are varied:

- Pharmaceuticals: Its derivatives are investigated for their potential as therapeutic agents against cancer and other diseases.

- Cosmetics: Used as a UV filter in sunscreens due to its ability to absorb UV radiation effectively.

- Materials Science: Functions as a building block for developing polymers and other materials with specific properties.

Interaction studies have focused on the compound's role as a photosensitizer in biological systems. Specifically, research has shown that 2-phenylbenzimidazole can induce DNA damage upon UV exposure, raising concerns about its safety in cosmetic formulations but also highlighting its potential utility in photodynamic therapy . Additionally, studies on its derivatives indicate various interactions with biological targets, enhancing their therapeutic profiles.

Several compounds share structural similarities with 2-phenylbenzimidazole. Below is a comparison highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzimidazole | Core structure | Basic structure without substitutions |

| 2-Phenylbenzothiazole | Thiazole substitution | Exhibits different biological activities |

| 2-Phenylbenzoxazole | Oxazole substitution | Known for antimicrobial properties |

| 5-Sulfonic Acid Derivative | Sulfonic acid group | Enhanced solubility and UV absorption |

Each of these compounds has unique properties that differentiate them from 2-phenylbenzimidazole while retaining similar core structures. The presence of different substituents significantly influences their chemical behavior and biological activity.

Classical Synthetic Routes

Condensation of o-Phenylenediamine with Benzaldehyde

The condensation of o-phenylenediamine with benzaldehyde represents the most fundamental and widely employed method for synthesizing 2-phenylbenzimidazole [3]. This classical approach involves the nucleophilic attack of the amino groups in o-phenylenediamine on the carbonyl carbon of benzaldehyde, followed by cyclization and oxidative dehydrogenation to form the imidazole ring [2]. The reaction typically proceeds through a dibenzylidenediamine intermediate, which undergoes intramolecular cyclization under oxidative conditions [3].

The mechanism involves multiple steps, beginning with the formation of an imine intermediate through condensation of one amino group with benzaldehyde [5]. Subsequently, the second amino group attacks the imine carbon, leading to ring closure and the formation of a dihydrobenzimidazole intermediate [5]. The final step requires oxidation to aromatize the imidazole ring, yielding 2-phenylbenzimidazole [3].

Various oxidizing agents have been employed to facilitate this transformation, including atmospheric oxygen, sodium metabisulfite, and ammonium salts [33]. The choice of oxidant significantly influences reaction conditions, yields, and selectivity [3]. Ammonium chloride has proven particularly effective, achieving yields of 92% under mild conditions at room temperature in chloroform over 4 hours [33].

Reaction of o-Phenylenediamine and Sodium Bisulfite in Water

The sodium bisulfite-mediated synthesis represents an environmentally benign approach to 2-phenylbenzimidazole formation [31]. This method utilizes sodium metabisulfite (Na2S2O5) as both an oxidizing agent and a reaction promoter in aqueous alcoholic media [31]. The reaction proceeds efficiently in an ethanol-water mixture (9:1 volume ratio) at room temperature, achieving yields ranging from 73% to 95% within 2 hours [31].

The presence of water significantly enhances the solubility of sodium metabisulfite, enabling the reaction to proceed under mild conditions without requiring elevated temperatures [31]. This approach eliminates the need for extreme reaction conditions traditionally associated with sodium bisulfite-mediated benzimidazole synthesis [31]. The reaction mechanism involves the in situ generation of benzaldehyde derivatives followed by condensation with o-phenylenediamine and subsequent oxidative cyclization [31].

The method demonstrates excellent functional group tolerance, accommodating various substituents on both the benzaldehyde and o-phenylenediamine components [31]. The reaction monitoring by thin-layer chromatography confirms complete conversion within the specified timeframe, and product isolation involves simple filtration, concentration, and washing procedures [31].

N-Arylamidoxime Cyclization Approach

The N-arylamidoxime cyclization method represents a novel synthetic route that circumvents the traditional requirement for o-phenylenediamine precursors [7] [8]. This approach involves a one-pot acylation-cyclization sequence of N-arylamidoxime substrates to generate benzimidazole derivatives [8]. The method employs acetyl chloride as the acylating agent in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base in chlorobenzene at 132°C [8].

The reaction mechanism proceeds through initial acylation of the amidoxime nitrogen to form an acetoxy leaving group [8]. Base-promoted deacetoxylation can follow two pathways: direct cyclization to form the benzimidazole core, or generation of a nitrene intermediate that undergoes electrocyclization or carbon-hydrogen insertion [8]. Both pathways ultimately lead to benzimidazole formation through sequential proton transfer steps [8].

This methodology demonstrates remarkable substrate scope and functional group tolerance, yielding benzimidazole derivatives in 65-96% isolated yields [8]. Electron-donating substituents generally provide higher yields compared to electron-withdrawing groups [8]. The method proves particularly valuable for synthesizing complex benzimidazole structures, including the key intermediate bis-benzimidazole required for telmisartan synthesis [8].

Catalytic Synthesis Strategies

Cu–Pd/(K)γ-Al₂O₃-Catalyzed Methods

The copper-palladium bimetallic catalyst supported on potassium-modified gamma-alumina represents a highly efficient system for benzimidazole synthesis [11] [13]. This catalytic approach enables the direct conversion of o-nitroaniline and ethanol to 2-methylbenzimidazole through a coupled reaction sequence involving hydrogenation, dehydrogenation, and cyclization [11]. The catalyst system achieves remarkable performance with complete o-nitroaniline conversion and 98.2% selectivity toward the target product [11].

The reaction operates under continuous flow conditions at 433 K (160°C) and 5 MPa pressure with a mass space velocity of 0.28 h⁻¹ using a water-to-ethanol volume ratio of 1:3 [11]. The potassium modification significantly enhances catalytic activity by sustaining and promoting the formation of active sites within the copper-palladium alloy [11]. Additionally, potassium facilitates alcohol dehydrogenation, accelerating the overall coupling reaction rate [11].

The catalyst demonstrates excellent stability during continuous operation, maintaining high activity for 42 hours before deactivation becomes evident [11]. Deactivation occurs due to changes in the carrier's crystalline phase, catalyst coking, and trace carbon monoxide poisoning [11]. However, the deactivated catalyst can be effectively regenerated through high-temperature calcination and reduction procedures [11].

[MIMPs]⁺Cl⁻/NaNO₂/TEMPO Catalytic Systems

The ionic liquid-based catalytic system utilizing 1-methyl-3-(3-sulfopropyl)imidazolium chloride ([MIMPs]⁺Cl⁻) in combination with sodium nitrite and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) represents an innovative approach for benzimidazole synthesis [4] [12]. This system enables efficient one-pot two-step aerobic oxidative condensation of benzyl alcohols with o-phenylenediamine [12]. The optimal catalyst loadings are 20 mol% [MIMPs]⁺Cl⁻, 8 mol% sodium nitrite, and 5 mol% TEMPO [4].

The reaction proceeds through two distinct steps: initial oxidation of benzyl alcohol to benzaldehyde at 45°C, followed by condensation with o-phenylenediamine and cyclization at 55°C [12]. The ionic liquid serves dual functions, acting as an acid to convert sodium nitrite to nitrous acid and as a catalyst to promote aldehyde-amine condensation and subsequent cyclization [12]. TEMPO functions as a regenerable oxidant, facilitating both alcohol oxidation and final aromatization of the dihydrobenzimidazole intermediate [12].

This catalytic system demonstrates excellent substrate scope, tolerating various substituted benzyl alcohols and o-phenylenediamines [4]. The method achieves 95% yield of 2-phenylbenzimidazole under optimized conditions and can be readily scaled to 20 mmol, producing 3.70 grams of product with maintained efficiency [4]. The catalyst system shows superior performance compared to other ionic liquid combinations tested [4].

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful strategy for benzimidazole synthesis, offering enhanced selectivity and efficiency [5]. Palladium-catalyzed reductive N-heteroannulation represents a particularly effective approach, enabling the synthesis of 2-substituted benzimidazoles from N-allyl or N-benzyl-2-nitrobenzenamines [2]. This method provides access to diverse benzimidazole structures with various functional groups under relatively mild conditions [2].

The palladium-catalyzed process involves carbon monoxide, palladium sources, and appropriate ligands to facilitate reductive cyclization [2]. The reaction conditions have been optimized for different substrate classes, with modifications to improve yields and selectivity [2]. This approach demonstrates excellent functional group tolerance and enables the synthesis of complex benzimidazole derivatives that are challenging to access through conventional methods [2].

Copper-catalyzed cyclization reactions have also proven valuable for benzimidazole synthesis [10]. Recent developments include ligand-free copper-catalyzed cyclization of o-bromoarylamine with nitriles under mild conditions [10]. This methodology achieves exceptional yields up to 98% and demonstrates broad applicability for generating various substituted benzimidazole derivatives [10]. The approach proves environmentally friendly by eliminating harsh reagents and high temperatures associated with traditional synthesis methods [10].

Green Chemistry Approaches

Water-Based Solvent Systems

Water-based synthesis represents a significant advancement in sustainable benzimidazole production [14]. High-temperature water synthesis enables the condensation of o-phenylenediamine with benzoic acid to yield 2-phenylbenzimidazole with approximately 90% efficiency [14]. This approach leverages the unique solvent properties of high-temperature water to facilitate organic transformations while eliminating the need for toxic organic solvents [14].

The reaction parameters including temperature, density, and reaction time have been systematically optimized to maximize yield [14]. In situ monitoring by ultraviolet-visible spectroscopy provides real-time reaction tracking [14]. Under optimized conditions, some benzimidazole products crystallize directly from solution, yielding single crystals of sufficient purity for direct X-ray diffraction analysis without further purification [14].

Aqueous synthesis at ambient temperature has also been developed for specific benzimidazole derivatives [16]. The reaction between o-phenylenediamine derivatives and arylidene malononitrile in water at 75°C for 20 minutes produces 2-aryl benzimidazoles in excellent yields [16]. This methodology offers environmental benefits, operational simplicity, short reaction times, and facile product isolation [16].

Eco-friendly Catalytic Processes

Environmentally benign catalytic systems have been developed to minimize the environmental impact of benzimidazole synthesis [15]. Erbium triflate (Er(OTf)₃) serves as an effective, recyclable catalyst for selective benzimidazole synthesis [17]. This lanthanide catalyst enables the formation of either mono-condensation or double-condensation products depending on the electronic properties of the aldehyde substrates [17].

The catalyst system operates under solvent-free conditions with short reaction times of 2-5 minutes, achieving yields of 75-99% [17]. The selectivity depends on the charge density at the carbonyl oxygen, with electron-rich aldehydes favoring double-condensation products [17]. Theoretical calculations confirm that aldehydes with oxygen charge density higher than -0.52 preferentially coordinate to the catalyst [17].

Magnesium oxide supported on dendritic fibrous nano silica (MgO@DFNS) represents another sustainable heterogeneous catalyst [19]. This system enables benzimidazole synthesis under ambient temperature conditions with excellent yields and short reaction times [19]. The catalyst demonstrates remarkable recyclability, maintaining activity for six consecutive cycles without significant morphological changes [19]. The methodology provides eco-friendly synthesis with easy work-up, good selectivity, and quick catalyst recovery [19].

Sustainable Reaction Conditions

Sustainable reaction conditions for benzimidazole synthesis emphasize solvent-free methodologies and renewable feedstock utilization [18]. Mechanochemical synthesis using pestle and mortar grinding enables benzimidazole formation without solvents [23]. This approach achieves yields of 87-98% within 20-40 minutes at room temperature using glycine as a catalyst [23].

Microwave-assisted synthesis represents another sustainable approach, dramatically reducing reaction times while maintaining high yields [22]. Using 1 mol% erbium triflate under microwave irradiation, complete conversion occurs within 7 minutes, achieving 93% yield on a 20 mmol scale [22]. The method eliminates solvent requirements and enables easy product isolation through simple water addition and ethyl acetate extraction [22].

Continuous flow synthesis offers additional sustainability benefits through improved heat and mass transfer, reduced waste generation, and enhanced process control [24]. These systems enable precise control of reaction parameters and facilitate scale-up while maintaining consistent product quality [24]. The integration of multiple reaction steps in continuous flow systems further enhances atom economy and reduces environmental impact [24].

One-Pot Synthetic Methods

Aerobic Oxidative Condensation

Aerobic oxidative condensation represents a highly efficient one-pot methodology for benzimidazole synthesis [4] [12]. This approach combines alcohol oxidation with subsequent condensation and cyclization in a single reaction vessel [12]. The method utilizes atmospheric oxygen as the terminal oxidant, making it environmentally attractive and cost-effective [4].

The process involves initial oxidation of benzyl alcohol to benzaldehyde using the ionic liquid catalyst system, followed by in situ condensation with o-phenylenediamine [12]. The TEMPO catalyst serves dual functions: mediating alcohol oxidation in the first step and facilitating final aromatization through oxidative dehydrogenation [12]. This eliminates the need for separate oxidation and condensation steps [4].

The aerobic oxidative condensation achieves excellent yields across diverse substrate combinations [4]. Both electron-donating and electron-withdrawing substituents are tolerated on benzyl alcohol components [4]. Similarly, mono- and di-substituted o-phenylenediamines participate effectively, with electron-donating groups generally providing higher yields than electron-withdrawing substituents [4]. The methodology demonstrates practical utility through successful gram-scale synthesis [4].

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) provide convergent approaches to benzimidazole synthesis, incorporating three or more reactants in a single operation [21]. These reactions offer significant advantages including atom economy, operational simplicity, structural diversity, and reduced synthetic pathway length [21]. Benzimidazole-containing heterocycles can be accessed through three-component condensations involving 2-aminobenzimidazole, aldehydes, and additional partners [21].

The integration of benzimidazole formation with additional heterocycle construction enables access to complex polycyclic systems [21]. For example, three-component reactions involving 2-aminobenzimidazole, dimedone, and aldehydes produce tetraheterocyclic benzimidazolo-quinazolinone derivatives [21]. These reactions typically employ environmentally benign catalysts and achieve excellent yields [21].

Multi-component strategies have been extended to continuous flow systems, enabling efficient synthesis of complex nitrogen-heterocycles [24]. These approaches combine phenylacetylene transformation with 2-aminobenzimidazole cyclization to produce polyfluoro-substituted derivatives [24]. The continuous flow methodology achieves complete conversion within 25.1 minutes while maintaining high functional group tolerance [24].

Tandem Reaction Processes

Tandem reaction processes enable the sequential execution of multiple transformations without intermediate isolation [2] [5]. Palladium-catalyzed cascade processes exemplify this approach, combining intermolecular amination and amidation reactions of 2-chloroaryl sulfonates [5]. These methods provide regioselective access to N-arylbenzimidazoles through carefully designed reaction sequences [5].

The cascade approach utilizes tert-butyl BrettPhos ligand systems to enable both catalytic elements of the transformation [5]. Different 2-chloroaryl sulfonates derived from the same chlorophenols can be reacted under similar conditions to selectively afford opposite regioisomeric heterocycles [5]. This regioselectivity control represents a significant advantage over traditional methods [5].

Reductive N-heteroannulation tandem processes enable benzimidazole synthesis from nitroaromatic precursors [2]. These reactions combine reduction, cyclization, and aromatization steps in a single operation [2]. The methodology demonstrates compatibility with various functional groups and enables access to substituted benzimidazoles that are challenging to prepare through conventional approaches [2].

Industrial Scalability Considerations

Process Optimization Parameters

Industrial-scale benzimidazole synthesis requires comprehensive optimization of multiple reaction parameters to achieve economic viability [11] [26]. Temperature optimization typically ranges from 25°C to 160°C depending on the chosen synthetic route [11]. The copper-palladium catalyzed continuous flow process operates optimally at 433 K (160°C), balancing reaction rate with catalyst stability [11].

Pressure considerations vary significantly among different methodologies [11]. High-pressure systems operating at 5 MPa demonstrate enhanced conversion rates and selectivity [11]. However, the associated capital costs must be weighed against productivity gains [26]. Space velocity optimization proves critical for continuous flow processes, with optimal values around 0.28 h⁻¹ maximizing throughput while maintaining selectivity [11].

Solvent selection significantly impacts both reaction efficiency and downstream processing costs [14] [16]. Water-based systems offer substantial environmental and economic advantages through reduced solvent costs, simplified waste treatment, and enhanced safety profiles [14]. Solvent ratios require careful optimization, with water-to-organic ratios of 1:3 proving optimal for certain catalytic systems [11].

Catalyst loading optimization balances reaction efficiency with material costs [4] [17]. Most systems achieve optimal performance with catalyst loadings between 1-20 mol% [4] [17]. Higher loadings may actually decrease yields due to unproductive side reactions [4]. The development of recyclable heterogeneous catalysts significantly improves process economics by enabling catalyst reuse [11] [19].

| Parameter | Optimal Range | Impact on Yield | Cost Impact |

|---|---|---|---|

| Temperature | 25-160°C | High | Medium |

| Pressure | 1-5 MPa | Medium | Low |

| Space Velocity | 0.28 h⁻¹ | High | High |

| Solvent Ratio | Water:Organic (1:3 to 9:1) | Medium | Low |

| Catalyst Loading | 1-20 mol% | High | High |

| Reaction Time | 2 min - 8 hours | Medium | Low |

| Substrate Ratio | 1:1 to 1:1.2 | Medium | Low |

Cost-Efficiency Analysis in Large-Scale Production

Economic analysis of benzimidazole production reveals significant cost variations among different synthetic approaches [11] [25]. Raw material costs typically represent 40-60% of total production expenses [25]. The choice between o-phenylenediamine-based routes versus alternative precursors significantly impacts material costs [8]. N-Arylamidoxime approaches may offer cost advantages by eliminating the nitration and reduction steps required for o-phenylenediamine synthesis [8].

Catalyst costs constitute a major economic consideration, particularly for precious metal-containing systems [11]. Copper-palladium catalysts require substantial initial investment but demonstrate excellent recyclability [11]. The ability to regenerate deactivated catalysts through calcination and reduction procedures substantially improves process economics [11]. Alternative catalyst systems using earth-abundant metals offer potential cost advantages [19].

Energy consumption varies dramatically among synthetic routes [22] [23]. Microwave-assisted synthesis reduces reaction times from hours to minutes, significantly decreasing energy costs [22]. However, the higher capital costs of microwave equipment must be amortized over production volumes [22]. Ambient temperature processes offer the lowest energy costs but may require longer reaction times or more expensive catalysts [23].

Waste treatment and disposal costs represent increasingly significant economic factors [14] [18]. Water-based processes generally reduce waste treatment costs through simplified effluent processing [14]. Solvent-free methodologies eliminate solvent recovery and disposal expenses [18]. The environmental costs associated with different synthetic routes are becoming incorporated into economic analyses through carbon pricing and regulatory requirements [29].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

716-79-0